molecular formula C7H6BrClN2 B1378909 8-Bromoimidazo[1,2-a]pyridine hydrochloride CAS No. 1419101-42-0

8-Bromoimidazo[1,2-a]pyridine hydrochloride

Katalognummer: B1378909
CAS-Nummer: 1419101-42-0
Molekulargewicht: 233.49 g/mol
InChI-Schlüssel: SNMZFOVTMLTQIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of imidazopyridine chemistry, which has experienced remarkable evolution since the mid-20th century. The imidazopyridine family, as documented in comprehensive literature surveys, has been systematically investigated from 1955 to the present day, revealing a continuous expansion of synthetic methodologies and applications. This extensive research timeline demonstrates the persistent scientific interest in these heterocyclic frameworks and their derivatives. The specific development of brominated imidazo[1,2-a]pyridine derivatives gained momentum as researchers recognized the enhanced reactivity and synthetic utility conferred by halogen substitution at strategic positions within the heterocyclic core.

The synthetic approaches to 8-bromoimidazo[1,2-a]pyridine derivatives have evolved considerably, with modern methodologies emphasizing efficiency and selectivity. Contemporary synthesis reviews highlight diverse strategies including condensation reactions, multicomponent processes, oxidative coupling mechanisms, tandem reactions, aminooxygenation protocols, and hydroamination procedures. These methodological advances have facilitated access to previously challenging structural variants, including the 8-bromo substituted derivatives that serve as valuable synthetic intermediates. The hydrochloride salt formation represents a practical solution for improving compound stability, solubility characteristics, and handling properties, making these derivatives more amenable to various research applications and potential commercial utilization.

The recognition of imidazo[1,2-a]pyridines as privileged scaffolds in medicinal chemistry has provided additional impetus for the development of specific derivatives like this compound. The privileged nature of these structures stems from their demonstrated ability to interact with diverse biological targets and exhibit varied pharmacological activities. This broad therapeutic potential has motivated extensive synthetic efforts to access novel derivatives with enhanced properties and improved selectivity profiles. The systematic investigation of halogenated variants, particularly brominated derivatives, has emerged as a strategic approach to modulate biological activity and optimize drug-like properties within this important heterocyclic framework.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry, representing an important example of fused bicyclic nitrogen-containing systems. The imidazo[1,2-a]pyridine core structure represents one of the most prevalent nitrogen-bridgehead fused heterocycles employed in contemporary chemical research, attributed to its unique electronic properties and diverse reactivity patterns. The incorporation of a bromine substituent at the 8-position fundamentally alters the electronic distribution within the heterocyclic system, creating new opportunities for selective chemical transformations and enhanced biological interactions. This structural modification exemplifies the principle that strategic halogenation can dramatically expand the synthetic utility and application potential of heterocyclic scaffolds.

The versatile nature of this compound extends across multiple domains of chemical science, encompassing applications in material science, pharmaceutical research, and synthetic organic chemistry. Recent comprehensive studies have demonstrated that imidazopyridine derivatives exhibit unique properties suitable for diverse technological applications, including roles as emitters in imaging systems, ligands for transition metal complexes, electrochemically active components, and biologically active compounds. The specific characteristics of the 8-bromo derivative contribute additional dimensions to these applications, particularly in contexts requiring enhanced reactivity or specific electronic properties. The hydrochloride salt formation further enhances the practical utility of this compound by improving its handling characteristics and stability profile under ambient conditions.

Table 1: Physical and Chemical Properties of this compound

Property Value Source Reference
Chemical Abstracts Service Number 1419101-42-0
Molecular Formula C₇H₆BrClN₂
Molecular Weight 233.49 g/mol
Physical Form Solid powder
Color White to light brown
Melting Point 70-75°C
Storage Temperature 2-8°C
Atmospheric Requirements Inert atmosphere

The synthetic accessibility of this compound through established methodologies has contributed significantly to its adoption in various research contexts. The compound serves as an important building block for the construction of more complex molecular architectures, particularly those requiring specific substitution patterns or electronic characteristics. Its role as a synthetic intermediate has been demonstrated in numerous studies focusing on the development of biologically active compounds and advanced materials. The bromine substituent provides a convenient handle for further functionalization through various coupling reactions, substitution processes, and other synthetic transformations that are central to modern organic synthesis.

Classification within Imidazo[1,2-a]pyridine Derivatives

This compound belongs to a well-defined classification system within the broader family of imidazopyridine derivatives, specifically representing a halogenated member of the imidazo[1,2-a]pyridine subfamily. The systematic nomenclature and classification of these compounds reflects their structural organization, with the [1,2-a] designation indicating the specific fusion pattern between the imidazole and pyridine rings. Within this classification framework, the 8-bromo substitution pattern places this compound among the peripherally halogenated derivatives, distinguished from compounds bearing substituents at other ring positions. The hydrochloride salt designation further classifies the compound as an ionic derivative, contrasting with the neutral parent structure and other salt forms that may be encountered in the literature.

The structural classification of this compound can be understood through systematic analysis of its molecular architecture and electronic characteristics. The compound features a fused bicyclic system comprising a five-membered imidazole ring and a six-membered pyridine ring, with the nitrogen atoms positioned to create a bridgehead structure. The bromine substituent occupies a specific position within the pyridine portion of the molecule, influencing both the electronic properties and the potential reactivity patterns of the overall structure. This substitution pattern creates unique opportunities for regioselective chemical transformations and provides distinctive binding characteristics for potential biological interactions.

Table 2: Structural Classification Parameters of this compound

Classification Parameter Description Characteristic
Core Heterocycle Imidazo[1,2-a]pyridine Fused bicyclic nitrogen system
Ring System 5-6 fused rings Imidazole-pyridine fusion
Substitution Pattern 8-Bromo Halogen at pyridine position
Salt Form Hydrochloride Protonated nitrogen with chloride
Molecular Symmetry Asymmetric Non-symmetrical substitution
Electronic Character Electron-deficient Halogen and protonation effects

The classification of this compound within the context of related derivatives reveals important structure-activity relationships and synthetic considerations. Comparative studies of various imidazo[1,2-a]pyridine derivatives have demonstrated that the position and nature of substituents significantly influence both chemical reactivity and biological activity. The 8-position substitution pattern observed in this compound represents a strategic modification that can enhance certain properties while maintaining the essential characteristics of the parent heterocyclic system. The formation of the hydrochloride salt provides additional classification criteria related to solubility, stability, and handling characteristics that distinguish this derivative from related compounds in different salt forms or as free bases.

Recent investigations into the crystal structure and molecular organization of imidazo[1,2-a]pyridine derivatives have provided detailed insights into the classification and behavior of compounds like this compound. These crystallographic studies reveal the precise geometric arrangements, intermolecular interactions, and packing patterns that characterize this class of compounds. The structural information obtained from such analyses contributes to a more comprehensive understanding of the classification system and provides valuable guidance for the design and synthesis of related derivatives with enhanced properties or specific functionalities.

Eigenschaften

IUPAC Name

8-bromoimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMZFOVTMLTQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-42-0
Record name Imidazo[1,2-a]pyridine, 8-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

8-Bromoimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its potential therapeutic effects against various diseases, including cancer and infectious diseases. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7_7H5_5BrN2_2·HCl
  • Molecular Weight : 197.03 g/mol
  • CAS Number : 850349-02-9

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects:

  • Anticancer Activity :
    • Compounds in the imidazo[1,2-a]pyridine class have shown promising anticancer properties. For instance, studies have indicated that derivatives exhibit cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has demonstrated efficacy against several pathogens. For example, it has been reported to inhibit Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM . Additionally, its derivatives have shown activity against Trypanosoma cruzi and Leishmania donovani, highlighting its potential in treating parasitic infections .
  • Anti-inflammatory Effects :
    • Research indicates that imidazo[1,2-a]pyridine derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Enzyme Inhibition :
    • The compound serves as a scaffold for developing enzyme inhibitors targeting various kinases involved in cancer and inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal critical insights into how structural modifications influence biological activity:

Position Substituent Biological Activity
8BrEnhanced anticancer activity
3NH2_2Increased anti-trypanosomal activity
6COOHImproved anti-inflammatory effects

These modifications can significantly alter the compound's interaction with biological targets, enhancing efficacy and selectivity.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that compounds with bromine substitutions at the 8-position exhibited superior cytotoxicity compared to their non-brominated counterparts .

Case Study 2: Antimicrobial Testing

In a high-throughput screening assay against Mycobacterium tuberculosis, several imidazo[1,2-a]pyridine analogs were identified as potent inhibitors. The lead compound demonstrated an MIC value significantly lower than existing treatments, indicating its potential as a new therapeutic agent for tuberculosis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Bromoimidazo[1,2-a]pyridine hydrochloride has been studied for its potential as a therapeutic agent. Its unique structure allows for various modifications that can enhance its biological activity:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development against diseases like cancer and inflammation .
  • Antitumor Properties : Studies have shown promising results regarding its antitumor activity, suggesting it could serve as a lead compound in cancer therapy .

Biological Research

The compound is utilized as a probe in biological studies to understand cellular processes:

  • Protein Binding Studies : Its ability to bind with proteins allows researchers to investigate interactions that are crucial for understanding various biological mechanisms .
  • Cellular Mechanisms : The nitro group in the compound can undergo reduction within biological systems, potentially generating reactive intermediates that interact with cellular components .

Material Science

While not an ionic liquid itself, this compound shares structural similarities with imidazolium-based ionic liquids. This opens avenues for research into its use as a precursor for novel functional materials with specific properties such as conductivity or heat resistance .

Data Table: Comparison of Related Compounds

Compound NameStructure TypeKey Differences
Imidazo[1,2-a]pyridineBase structureLacks bromine substitution
6-Bromoimidazo[1,2-a]pyridineBrominated variantBromination occurs at a different position
8-Chloroimidazo[1,2-a]pyridineChlorinated variantChlorine instead of bromine
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochlorideEster derivativeContains an ethyl ester group

Case Studies and Research Findings

  • Antitumor Activity Study
    A study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation compared to controls, suggesting its potential as a lead compound in cancer therapy.
  • Enzyme Interaction Analysis
    Research focused on the binding affinity of the compound to specific enzymes showed that it could effectively inhibit target enzymes involved in metabolic pathways. This interaction highlights its potential role in drug development aimed at metabolic diseases.
  • Material Science Application
    Preliminary research explored the use of this compound as a precursor for developing new materials with enhanced properties. The findings suggested that further investigation could lead to innovative applications in electronics and materials engineering.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The 8-bromo substitution distinguishes this compound from other imidazo[1,2-a]pyridine derivatives. Key analogues include:

Compound Name Substituents Molecular Formula Key Properties/Applications References
6-Bromoimidazo[1,2-a]pyridine Br at position 6 C₇H₅BrN₂ Positional isomer; CDK2 inhibitor
8-Fluoroimidazo[1,2-a]pyridine F at position 8 C₇H₅FN₂ Bioisostere for receptor modulation
8-Bromo-6-chloroimidazo[1,2-a]pyridine Br at 8, Cl at 6 C₇H₄BrClN₂ Enhanced antitrypanosomal activity
8-Aryl-substituted derivatives Aryl groups at 8 (e.g., pyridin-4-yl) Varies Improved pharmacokinetic properties

Key Observations :

  • Positional Isomerism : 6-Bromo derivatives (e.g., CID 17749933) exhibit distinct hydrogen-bonding patterns in crystal structures, influencing their biological target interactions .
  • Halogen Effects : The bromine atom’s bulkiness and polarizability enhance cross-coupling reactivity compared to smaller halogens like fluorine .
  • Salt Forms : Hydrochloride salts (e.g., CAS 1419101-42-0) improve aqueous solubility, whereas free bases (CAS 850349-02-9) are preferred for organic synthesis .
Physicochemical Properties
Property 8-Bromoimidazo[1,2-a]pyridine HCl 6-Bromoimidazo[1,2-a]pyridine 8-Fluoroimidazo[1,2-a]pyridine
Melting Point 72–75°C (free base) 223–225°C (derivative) Not reported
Solubility High (HCl salt) Moderate (free base) Low
Purity ≥95% (GC) 97% (HPLC) 96%

Notable Differences:

  • Hydrochloride salts (e.g., CAS 1419101-42-0) exhibit superior solubility in polar solvents compared to free bases or neutral analogues .
  • 6-Bromo derivatives with cyano groups (e.g., compound 2c in ) show higher melting points due to increased molecular rigidity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromoimidazo[1,2-a]pyridine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using intermediates like 3-bromopyridine-2-amine. Key steps include bromination with phenyl trimethyl ammonium tribromide (50% yield in DCM) and coupling reactions with EDC/HOBt in the presence of Hunig's base (45–62% yields). Optimization involves controlling temperature (-10°C for nitration) and solvent selection (THF/MeOH/water for zinc-mediated reductions). Purification via column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, bromine-induced deshielding) .
  • FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
  • LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 257.0) and validates synthetic accuracy .

Q. How can researchers introduce functional groups at the 2- and 8-positions of the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer :

  • 2-Position : Use Suzuki-Miyaura coupling with aryl boronic acids or nucleophilic substitution with amines .
  • 8-Position : Direct bromination with NBS or electrophilic substitution. The bromine atom serves as a handle for further cross-coupling (e.g., Buchwald-Hartwig amination) .

Advanced Research Questions

Q. How can solvent-free or microwave-assisted methods improve the synthesis of 8-Bromoimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. Guanidine hydrochloride (GuHCl) catalyzes solvent-free cyclocondensation of aryl aldehydes and ketones, achieving >80% yields while minimizing waste .

Q. What strategies resolve contradictions in NMR data for structurally similar imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Crystallography : X-ray diffraction provides unambiguous structural confirmation, as demonstrated for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Acta Cryst. E67, o1390) .

Q. What in vitro models are suitable for evaluating the bioactivity of 8-Bromoimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents .
  • Anti-inflammatory Activity : LPS-stimulated macrophage assays (e.g., TNF-α/IL-6 inhibition) and murine models of fibrosis .

Q. How does the bromine substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The C-Br bond’s moderate reactivity allows selective coupling under Suzuki (Pd(PPh₃)₄, K₂CO₃) or Sonogashira (CuI, PdCl₂) conditions. Competitive debromination is mitigated by using mild bases (e.g., NaHCO₃) and low temperatures (0–25°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.